molecular formula C15H14N2O4 B5763859 (1,3-benzodioxol-5-ylmethyl)(4-nitrobenzyl)amine

(1,3-benzodioxol-5-ylmethyl)(4-nitrobenzyl)amine

Cat. No. B5763859
M. Wt: 286.28 g/mol
InChI Key: NDHKHEBAZMIMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(4-nitrobenzyl)amine, commonly known as BNBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BNBA is a compound that belongs to the class of arylalkylamines and has a molecular formula of C15H13N3O4.

Mechanism of Action

The mechanism of action of BNBA is not fully understood, but it is believed to involve the modulation of various receptors and enzymes in the body. BNBA has been shown to interact with the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. BNBA has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
The biochemical and physiological effects of BNBA have been studied in various in vitro and in vivo models. BNBA has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. BNBA has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells. In addition, BNBA has been shown to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNBA is its versatility and potential applications in various fields. BNBA can be easily synthesized in the laboratory, and its chemical properties can be modified to suit specific applications. However, one of the limitations of BNBA is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on BNBA. One of the directions is the development of BNBA-based drugs for the treatment of various diseases. Another direction is the investigation of the structure-activity relationship of BNBA and its analogs to optimize their pharmacological properties. In addition, the use of BNBA as a building block for the synthesis of functional materials with potential applications in electronics and photonics is another promising direction for future research.

Synthesis Methods

The synthesis of BNBA involves the reaction between 1,3-benzodioxole-5-carbaldehyde and 4-nitrobenzylamine in the presence of a reducing agent. The reaction takes place under mild conditions and yields BNBA as a yellow solid. The synthesis of BNBA has been reported in several scientific studies, and the method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

BNBA has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BNBA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, BNBA has been used as a tool to study the role of arylalkylamines in the central nervous system. In materials science, BNBA has been used as a building block for the synthesis of functional materials with potential applications in electronics and photonics.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-17(19)13-4-1-11(2-5-13)8-16-9-12-3-6-14-15(7-12)21-10-20-14/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHKHEBAZMIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5575314

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